molecular formula C10H11FO3 B1318970 3-Fluoro-4-isopropoxybenzoic acid CAS No. 258273-30-2

3-Fluoro-4-isopropoxybenzoic acid

Cat. No. B1318970
M. Wt: 198.19 g/mol
InChI Key: AFUBNDBLNISVBB-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids . It has a molecular weight of 198.19 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Fluoro-4-hydroxybenzoic acid can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-isopropoxybenzoic acid is C10H11FO3 . The InChI Code is 1S/C10H11FO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-Fluoro-4-isopropoxybenzoic acid has a predicted boiling point of 304.5±22.0 °C and a predicted density of 1.211±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Methods of Application : The compound is electropolymerized on a glassy carbon electrode to create a sensitive film interface for detecting glucose through electrochemical impedance spectroscopy .

Results : The polymer exhibits a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0, covering all levels of blood glucose in diabetic patients’ serum .

Methods of Application : It is used in the preparation of advanced materials, possibly involving polymerization or as a precursor in the synthesis of more complex molecules .

Results : The outcomes are typically proprietary, but they often result in materials with specific desired properties, such as increased strength or chemical resistance .

Methods of Application : The compound’s structure is modified to create probes that can detect biomolecules or molecular activities within cells through fluorescence signals .

Results : These probes have been instrumental in expanding applications in biomedical research, environmental monitoring, and food safety .

Methods of Application : It may be involved in the synthesis of drug candidates or as a reagent in the development of new pharmaceutical formulations .

Results : While specific data is often confidential, the use of such compounds can lead to the development of new therapeutic agents .

Methods of Application : It could be part of calibration standards or used in the synthesis of compounds that aid in the detection and quantification of analytes .

Results : The use of this compound contributes to the accuracy and precision of analytical techniques, which is crucial for scientific research .

Methods of Application : It is used in the synthesis of compounds that are then employed in various assays to understand biological processes or disease mechanisms .

Results : The compound aids in the creation of tools that facilitate the study of complex biological systems and the discovery of new medical insights .

Methods of Application : It may be conjugated to other molecules to create compounds that can selectively bind to cancer cells, allowing for targeted therapy .

Results : While specific outcomes are often under research confidentiality, such applications aim to reduce side effects and increase the efficacy of cancer treatments .

Methods of Application : The compound can be part of sensors or assays that detect the presence of harmful substances in water, air, or soil .

Results : These methods contribute to the early detection of pollutants and help in the assessment of environmental health and safety .

Methods of Application : It can be used to modify the surface of nanoparticles to improve their stability, dispersibility, or reactivity .

Results : Nanoparticles treated with this compound have shown improved performance in various applications, such as in medical imaging or as catalysts .

Methods of Application : It serves as a monomer or a cross-linking agent in polymerization reactions to create materials with desired characteristics .

Results : The resulting polymers may exhibit superior thermal stability, mechanical strength, or chemical resistance .

Methods of Application : It can be incorporated into the electrolyte solution or used in the synthesis of electrode materials .

Results : Such applications aim to improve the energy density, charge-discharge cycles, and overall efficiency of batteries .

Methods of Application : It may be part of the active ingredients or used in the formulation of compounds that control pests and weeds .

Results : The goal is to enhance the selectivity and reduce the environmental impact of agricultural chemicals .

Methods of Application : Molecular dynamics simulations and quantum mechanical calculations are performed to predict the binding affinity and reactivity of the compound .

Results : The computational predictions help streamline the drug discovery process by identifying promising candidates for synthesis and testing .

Methods of Application : It may be used to synthesize veterinary drugs or as a diagnostic agent in veterinary imaging .

Results : The applications aim to improve the diagnosis, treatment, and management of diseases in animals .

Methods of Application : It could be part of formulations that enhance the shelf-life of food products or used in assays to detect food contaminants .

Results : Such applications contribute to maintaining food quality and preventing foodborne illnesses .

Methods of Application : It may be involved in creating compounds that serve as preservatives, pH adjusters, or active agents in skincare products .

Results : The compound helps in developing cosmetics with improved efficacy, stability, and safety profiles .

Methods of Application : It can be a reagent in tests that detect the presence of specific drugs or chemicals in forensic samples .

Results : These assays are crucial for law enforcement and forensic investigations, providing accurate and reliable analytical data .

Methods of Application : It is used in pilot studies to determine the most efficient and cost-effective methods for large-scale chemical production .

Results : The research leads to improved industrial processes that are safer, more sustainable, and economically viable .

Safety And Hazards

The safety information available indicates that 3-Fluoro-4-isopropoxybenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUBNDBLNISVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-isopropoxybenzoic acid

Synthesis routes and methods I

Procedure details

Methyl 3-fluoro-4-isopropoxybenzoate (from step 1), 1,4-dioxane (31 mL), and NaOH (31 mL of 1.0 M, 31 mmol) were combined and the mixture was heated at 80° C. for 20 min. The solvent was evaporated under reduced pressure. The crude mixture was dissolved in water and was washed with EtOAc (3×). The combined organics were discarded. The aqueous layer was acidified and was extracted with EtOAc (3×). The organic layer was dried over sodium sulfate, filtered and the concentrated under reduced pressure to yield 3-fluoro-4-isopropoxy-benzoic acid (1.25 g, 72%) as a white solid. ESI-MS m/z calc 198.1, found 199.3 (M+1)+. Retention time: 1.34 minutes (3 min run).
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Synthesis routes and methods II

Procedure details

Isopropyl 3-fluoro-4-(1-methylethoxy)benzoate (618 mg, 2.57 mmol) was dissolved in methanol (13 mL). The resultant mixture was added with 1N aqueous solution of sodium hydroxide (13 mL) under ice-cold conditions and stirred at 60° C. for 1 hour. The reaction solution was added with a saturated solution of ammonium chloride and extracted with ethyl acetate. The organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 3-Fluoro-4-(1-methylethoxy)benzoic acid (505 mg, yield 99%) was obtained as a white crystal.
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Isopropyl 3-fluoro-4-(1-methylethoxy)benzoate
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Synthesis routes and methods III

Procedure details

A solution of 639 mg (2.74 mmol) 1-isopropyloxy-2-fluoro-4-bromobenzene (from Step A) in 10 mL of THF at −78° C. was treated with 1.64 mL of 2.0 M n-butyllithium in heptane. After stirring at −78° C. for 30 min, the mixture was poured onto 300 g of crushed dry ice and allowed to warm up to rt. The mixture was partitioned between 100 mL of 2.0 N NaOH and 100 mL of Et2O. The aqueous layer was separated, acidified using 5.0 N HCl to pH 2, and extracted with CH2Cl2 (3×50 mL). The organic layers were combined, dried over MgSO4, and concentrated to afford 380 mg of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.41 (d, J=6.2, 6H), 4.65-4.73 (m, 1H), 7.00 (t, J=8.5, 1H), 7.79-7.87 (m, 2H).
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639 mg
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